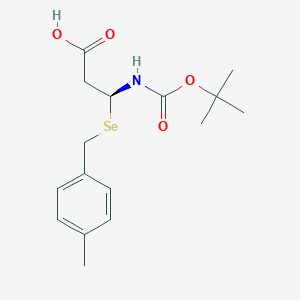
Boc-D-|A-HomoSec(pMeBzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-|A-HomoSec(pMeBzl)-OH is a synthetic compound used in various scientific research fields. The compound is characterized by its unique structure, which includes a Boc (tert-butoxycarbonyl) protecting group, a D-amino acid, and a p-methylbenzyl group. This combination of functional groups makes it a valuable tool in peptide synthesis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-|A-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the D-amino acid is protected using the Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the p-Methylbenzyl Group: The p-methylbenzyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a nucleophile.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate product and purifying it using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated synthesis equipment and advanced purification techniques.
化学反応の分析
Types of Reactions
Boc-D-|A-HomoSec(pMeBzl)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methylbenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Boc-D-|A-HomoSec(pMeBzl)-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Boc-D-|A-HomoSec(pMeBzl)-OH involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The p-methylbenzyl group can enhance the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
Boc-D-|A-HomoSec(pMeBzl)-OH: Characterized by the presence of a Boc group, D-amino acid, and p-methylbenzyl group.
Boc-D-|A-HomoSec(pMeBzl)-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Boc-D-|A-HomoSec(pMeBzl)-OCH3: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. This makes it a valuable tool in various synthetic and research applications.
特性
分子式 |
C16H23NO4Se |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
(3S)-3-[(4-methylphenyl)methylselanyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)10-22-13(9-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChIキー |
PNDKDEVCBYJQIP-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[Se][C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
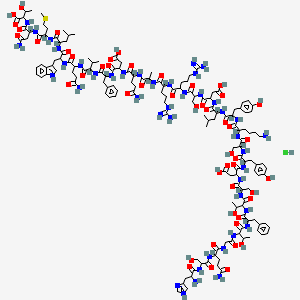
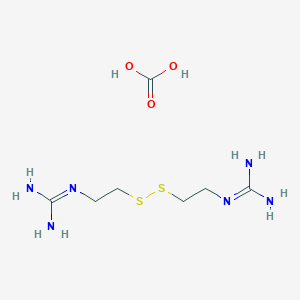
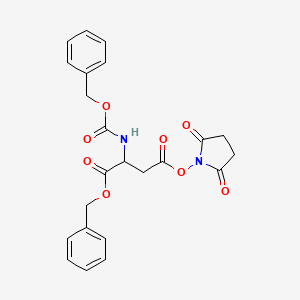
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
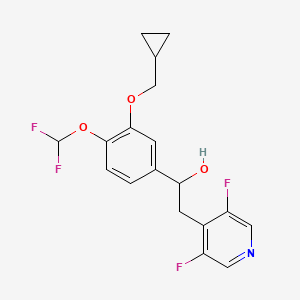
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
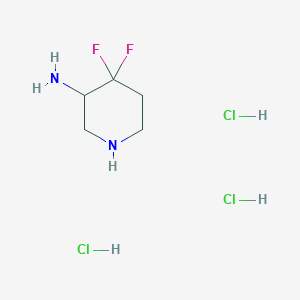
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
